3-Ethynylbenzaldehyde
Overview
Description
3-Ethynylbenzaldehyde is a chemical compound that is part of the ethynylbenzaldehyde family. It is characterized by the presence of an ethynyl group attached to the benzene ring and an aldehyde functional group. This structure makes it a versatile intermediate for various chemical reactions and polymer synthesis.
Synthesis Analysis
The synthesis of compounds related to 3-ethynylbenzaldehyde, such as hyper-cross-linked poly(phenylacetylene)s, involves the polymerization of diethynylbenzaldehyde derivatives. For instance, the homopolymerization of 3,5-diethynylbenzaldehyde yields a polymer with a high content of carbaldehyde groups and a significant specific surface area, which is useful for chemisorption and physisorption applications . Additionally, the synthesis of 3,5-dimethylbenzaldehyde from mixed xylene and CO under the catalysis of AlCl3 demonstrates the potential for structural rearrangement during the carbonylation process, which could be relevant for the synthesis of substituted ethynylbenzaldehydes .
Molecular Structure Analysis
The molecular structure of 3-ethynylbenzaldehyde and its derivatives is characterized by the presence of reactive carbaldehyde groups and ethynyl groups. These functional groups allow for the formation of polymers with pendant carbaldehyde groups that do not inhibit polymerization, as demonstrated by the successful polymerization of ethynylbenzaldehyde type monomers using Rh(I) catalysts . The presence of these groups also enables postpolymerization modifications, such as the introduction of photoluminescence or chirality .
Chemical Reactions Analysis
3-Ethynylbenzaldehyde and its derivatives participate in various chemical reactions. For example, they can selectively and reversibly chemisorb alcohols and primary amines through the formation of acetal and Schiff base type segments . They can also serve as catalysts for reactions like the aldol condensation, demonstrating their utility in organic synthesis . Furthermore, the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde to synthesize 3-hydroxy-1-indanones showcases the compound's reactivity and potential for creating complex molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-ethynylbenzaldehyde derivatives are influenced by their functional groups. The high content of carbaldehyde groups in polymers derived from these monomers contributes to their high chemisorption capacity for substances like ibuprofen and gases like CO2 . The specific surface area of these polymers is also notable, which is important for their application in adsorption processes . The ability to undergo postpolymerization modifications further indicates the chemical versatility of these materials .
Scientific Research Applications
Synthesis Methods
Copper-Catalyzed Intramolecular Annulation
3-Ethynylbenzaldehyde is used in copper-catalyzed intramolecular annulation reactions to synthesize 3-hydroxy-1-indanones, offering a simple approach under mild conditions (He et al., 2018).
Isoquinoline Derivatives Synthesis
It serves as a precursor in the cyclization reaction of ortho-ethynylbenzaldehyde derivatives to form isoquinoline derivatives, a process involving ionic reactions (Sakamoto, Numata, & Kondo, 2000).
Synthesis of Dibenzo[d,j]-6,8-bisdehydro-oxa-[13]annulene
It is used in the Wittig reaction to synthesize complex molecular structures like Dibenzo[d,j]-6,8-bisdehydro-oxa-[13]annulene (Kimura, Ikeguchi, 1976).
Crystal Engineering and Polymer Synthesis
Crystal Engineering
3-Ethynylbenzaldehyde is used in crystal engineering for various para-substituted ethynylbenzene derivatives, contributing to the understanding of intermolecular interactions in crystal structures (Dai et al., 2004).
Polymerization Catalysis
In polymer science, it is crucial in Rh(I) catalyzed polymerization, producing polyacetylenes with reactive and transformable pendant carbaldehyde groups (Sedláček et al., 2017).
Organic Synthesis and Chemical Reactions
Palladium(0)-Catalyzed Synthesis
It is instrumental in palladium(0)-catalyzed synthesis of biologically important indenes, allowing for the preparation of unsymmetrically substituted 1H-indenes (Tsukamoto, Ueno, & Kondo, 2007).
Indium(III)-Catalyzed Tandem Reaction
This compound is used in In(OTf)3-catalyzed synthesis of heteroaromatic compounds, a method involving intramolecular nucleophilic attack (Yanada et al., 2008).
One-Pot Synthesis of Aromatic Fused 2,3-Dihydroindanone
3-Ethynylbenzaldehyde is central in the one-pot synthesis of aromatic fused 2,3-dihydroindanones, offering a novel synthesis route (Li, Xing, Huang, & Jiang, 2013).
Microporous Poly(Phenylacetylene)s Synthesis
It is also involved in the synthesis of hyper-cross-linked microporous poly(phenylacetylene)s, useful for chemisorption and physisorption (Havelková et al., 2019).
Copper-Catalyzed Four-Component Coupling
Utilized in the copper-catalyzed synthesis of 3-(aminomethyl)isoquinoline-fused polycyclic compounds (Ohta et al., 2009).
Mechanism of Action
Safety and Hazards
3-Ethynylbenzaldehyde is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
3-ethynylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUWNVGCVCNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377991 | |
Record name | 3-ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77123-56-9 | |
Record name | 3-Ethynylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77123-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077123569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-ETHYNYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT20G3FW1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-ethynylbenzaldehyde contribute to the enrichment of O-GlcNAc-modified peptides?
A1: 3-Ethynylbenzaldehyde plays a crucial role in the enrichment process by introducing an aldehyde functional group to O-GlcNAc-modified peptides. This is achieved through a two-step process:
- Click Chemistry: The azide group on the introduced GalNAz residue reacts with 3-ethynylbenzaldehyde via copper-catalyzed Huisgen 1,3-cycloaddition, commonly known as the "click reaction" []. This reaction forms a stable triazole ring, effectively attaching the benzaldehyde moiety to the glycopeptide.
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